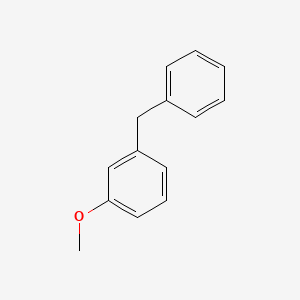

1-Benzyl-3-methoxybenzene

Description

BenchChem offers high-quality 1-Benzyl-3-methoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-3-methoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-methoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-15-14-9-5-8-13(11-14)10-12-6-3-2-4-7-12/h2-9,11H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJMXATJXHTWJDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60345883 | |

| Record name | 1-Benzyl-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23450-27-3 | |

| Record name | 1-Benzyl-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and molecular properties of 1-Benzyl-3-methoxybenzene

Title: Comprehensive Technical Guide: Chemical Structure, Molecular Properties, and Synthesis of 1-Benzyl-3-Methoxybenzene

Executive Summary & Introduction

In the realm of modern drug discovery and advanced materials science, diarylmethane scaffolds serve as critical structural motifs. 1-Benzyl-3-methoxybenzene (CAS: 23450-27-3), commonly referred to as 3-methoxydiphenylmethane or 3-benzyl anisole, is a highly versatile building block. Characterized by a flexible methylene bridge connecting an electron-neutral phenyl ring with an electron-rich anisole ring, this molecule provides unique steric and electronic properties.

As a Senior Application Scientist, I have structured this guide to move beyond basic molecular descriptions. Herein, we dissect the physicochemical properties of 1-Benzyl-3-methoxybenzene, explore the causality behind its modern synthetic routes (specifically transitioning from harsh Friedel-Crafts conditions to highly controlled transition-metal catalysis), and establish a self-validating analytical framework to ensure absolute structural integrity during laboratory production.

Molecular Architecture & Physicochemical Properties

The architecture of 1-Benzyl-3-methoxybenzene features a central

To facilitate rapid reference for formulation and synthetic planning, the core quantitative data and physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of 1-Benzyl-3-Methoxybenzene

| Property | Value / Description |

| Chemical Name | 1-Benzyl-3-methoxybenzene |

| Common Synonyms | 3-Methoxydiphenylmethane, 3-Benzyl anisole |

| CAS Registry Number | 23450-27-3 |

| Molecular Formula | C₁₄H₁₄O |

| Molecular Weight | 198.26 g/mol |

| Physical State | Colorless to light yellow oil |

| Solubility | Soluble in CH₂Cl₂, EtOAc, THF, and Hexanes; Insoluble in H₂O |

Mechanistic Pathways of Synthesis

Historically, diarylmethanes were synthesized via Friedel-Crafts alkylation. However, this approach is notorious for poor regioselectivity and polyalkylation. To achieve strict regiocontrol at the meta position of the anisole ring, modern synthetic protocols rely on transition-metal-catalyzed cross-coupling.

Below are two field-proven methodologies. The experimental choices in these protocols are driven by the need to suppress homocoupling and maximize functional group tolerance.

Protocol 1: Palladium-Catalyzed One-Pot Borylation / Suzuki-Miyaura sp²–sp³ Cross-Coupling

Causality & Rationale: Isolating intermediate boronate esters is often time-consuming and reduces overall yield due to their susceptibility to protodeboronation. developed a one-pot sequence that circumvents this. The critical addition of aqueous K₂CO₃ midway through the reaction serves a dual purpose: it quenches any unreacted diborane (preventing deleterious side reactions with the alkyl chloride) and acts as the essential base for the subsequent Suzuki-Miyaura transmetalation step.

Step-by-Step Methodology:

-

Borylation Phase: To an oven-dried reaction vessel under inert atmosphere, add 3-bromoanisole (0.37 mmol, 47 µL), bis(dimethylamino)diboron [B₂(NMe₂)₄], and the Pd(0) catalyst generated in situ from Buchwald's XPhos-Pd-G2 precatalyst.

-

Initial Heating: Stir the mixture at 80 °C for 1 hour. Monitor via GC-MS until complete consumption of the aryl halide is confirmed.

-

Quenching & Alkalization: Add aqueous potassium carbonate (1.8 M, 1.10 mL, 1.98 mmol) directly to the reaction mixture.

-

Cross-Coupling Phase: Introduce the

electrophile, benzyl chloride (0.41 mmol, 47 μL), into the vessel. -

Final Heating: Continue heating at 80 °C for 3 hours until the transient boronate intermediate is fully consumed.

-

Workup: Cool the mixture to room temperature, filter through a Celite pad, and wash the filter cake with ethyl acetate (25.0 mL).

-

Purification: Concentrate the filtrate under reduced pressure and purify via automated silica gel flash chromatography (e.g., Biotage Isolera, Hexanes/EtOAc gradient) to yield the target compound as a colorless oil (approx. 56% yield) [1].

Figure 1: Catalytic workflow for the one-pot Pd-catalyzed cross-coupling synthesis.

Protocol 2: Copper-Catalyzed Arylation of Alkyl Halides

Causality & Rationale: To bypass the use of expensive palladium catalysts, pioneered a method utilizing earth-abundant copper. The choice of N,N,N',N'-tetramethyl-o-phenylenediamine (NN-1) as a ligand is not arbitrary; its bidentate nitrogen coordination tightly binds the Cu(I) center, preventing catalyst aggregation and facilitating the

Step-by-Step Methodology:

-

Arylaluminum Generation: In a nitrogen-filled glovebox, generate the triarylaluminum reagent by adding a 3-methoxyphenyllithium solution (3.0 mmol) dropwise to a suspension of AlCl₃ (1.0 mmol, 133.3 mg) in THF (2 mL) at room temperature.

-

Catalyst Assembly: In a separate reaction vial, combine CuI (catalytic amount, typically 10 mol%) and the NN-1 ligand to form the active copper complex.

-

Coupling Reaction: Add benzyl bromide (or iodide) to the catalyst mixture, followed by the slow addition of the pre-formed triarylaluminum reagent.

-

Reaction Progression: Stir the mixture at room temperature to 50 °C for 12–24 hours.

-

Isolation: Quench the reaction with saturated aqueous NH₄Cl. Extract with CH₂Cl₂, dry the combined organic layers over Na₂SO₄, filter, and purify via silica gel column chromatography to isolate the light yellow oil (approx. 53% yield)[2].

Analytical Characterization & Self-Validating Systems

In synthetic chemistry, a protocol is only as robust as its analytical validation. The characterization of 1-Benzyl-3-methoxybenzene operates as a self-validating system: orthogonal analytical techniques must perfectly align to confirm both connectivity and mass.

Nuclear Magnetic Resonance (NMR) Validation: The structural hallmark of this molecule is the benzylic methylene bridge (-CH₂-). In the ¹H NMR spectrum, this bridge lacks adjacent protons, thus appearing as a sharp, distinct singlet. The integration of this peak relative to the methoxy singlet provides immediate confirmation of successful cross-coupling.

Table 2: NMR Spectral Data Summary (CDCl₃, 298 K)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Integration | Structural Assignment |

| ¹H NMR | 7.32 – 7.24 | m, 2H | Aromatic protons (Benzyl ring) |

| ¹H NMR | 7.20 | t, J = 8.2 Hz, 4H | Aromatic protons (Overlapping) |

| ¹H NMR | 6.76 | dd, J = 17.3, 7.0 Hz, 3H | Aromatic protons (Anisole ring) |

| ¹H NMR | 3.95 | s, 2H | Benzylic -CH₂- bridge |

| ¹H NMR | 3.76 | s, 3H | Methoxy -OCH₃ |

| ¹³C NMR | 159.8 | Cq | Aromatic C-O (Methoxy bearing) |

| ¹³C NMR | 55.2 | CH₃ | Methoxy Carbon |

| ¹³C NMR | 42.0 | CH₂ | Benzylic Carbon |

Mass Spectrometry: GC-MS analysis must yield a molecular ion peak (

Figure 2: Analytical validation workflow confirming molecular structure and purity.

Applications in Drug Development & Material Science

In drug development, the 1-benzyl-3-methoxybenzene scaffold is frequently utilized as a lipophilic pharmacophore. The rotational freedom of the

In polymer and materials science, functionalized diarylmethanes are investigated as high-stability monomeric precursors for advanced polycarbonates and epoxy resins, where the asymmetric nature of the meta-substitution disrupts polymer crystallinity, thereby enhancing the material's solubility and processing characteristics.

References

-

Whitaker, L., Harb, H. Y., & Pulis, A. P. (2017). One-pot borylation/Suzuki-Miyaura sp²–sp³ cross-coupling. Chemical Communications, 53(70), 9713-9716.[Link] [1]

-

Shrestha, B., & Giri, R. (2015). Copper-catalyzed arylation of alkyl halides with arylaluminum reagents. Beilstein Journal of Organic Chemistry, 11, 2400-2407.[Link] [2]

The Thermodynamic Landscape of 3-Methoxydiphenylmethane: A Guide to its Stability and Application in Organic Synthesis

Abstract

This in-depth technical guide provides a comprehensive analysis of the thermodynamic stability of 3-methoxydiphenylmethane, a key structural motif in various organic compounds of interest to researchers, scientists, and drug development professionals. By integrating theoretical calculations, established synthetic protocols, and mechanistic principles, this document serves as a definitive resource for understanding and leveraging the stability of this molecule in complex synthetic endeavors. We will explore the intricate balance of electronic and steric factors governing its bond strengths, predict its decomposition pathways, and provide a robust, self-validating protocol for its synthesis and purification. This guide is designed to empower chemists with the field-proven insights necessary to anticipate reactivity, mitigate side reactions, and strategically employ 3-methoxydiphenylmethane in the design and execution of advanced organic synthesis.

Introduction: The Strategic Importance of the Diphenylmethane Scaffold

The diphenylmethane framework is a ubiquitous structural element in a vast array of biologically active molecules and functional materials. Its presence in pharmaceuticals, agrochemicals, and dyes underscores the importance of understanding the factors that govern its stability and reactivity.[1] The introduction of a methoxy substituent onto one of the phenyl rings, as in 3-methoxydiphenylmethane, significantly modulates the electronic properties of the molecule, thereby influencing its behavior in chemical transformations. The methoxy group is a powerful tool in medicinal chemistry, capable of altering a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The position of this substituent is critical; a methoxy group at the meta position exerts a distinct electronic influence compared to its ortho or para counterparts, primarily through inductive effects.

This guide will focus specifically on the 3-methoxy isomer, providing a detailed exploration of its thermodynamic stability. A thorough understanding of the energy required to break the key chemical bonds within this molecule is paramount for predicting its behavior under various reaction conditions and for designing synthetic routes that are both efficient and selective. We will delve into the bond dissociation energies (BDEs) of the benzylic C-H bonds, the C-C bonds of the methylene bridge, and the bonds associated with the methoxy group. This quantitative data will form the basis for a rational discussion of the molecule's likely decomposition pathways and its overall robustness in synthetic applications.

Unveiling the Thermodynamic Stability: A Bond-by-Bond Analysis

The thermodynamic stability of an organic molecule is fundamentally determined by the strength of its covalent bonds. The bond dissociation energy (BDE) represents the enthalpy change required to homolytically cleave a bond, providing a direct measure of its strength. For 3-methoxydiphenylmethane, the most pertinent bonds to consider are the benzylic C-H bond, the C-C bonds of the methylene bridge, and the Ar-O and O-CH₃ bonds of the methoxy group.

The Lability of the Benzylic C-H Bond

The benzylic C-H bonds in diphenylmethane and its derivatives are generally the weakest C-H bonds in the molecule, making them susceptible to radical abstraction. The BDE of the benzylic C-H bond in toluene is approximately 90 kcal/mol.[2] The stability of the resulting benzyl radical is due to the delocalization of the unpaired electron into the aromatic π-system.

In 3-methoxydiphenylmethane, the methoxy group at the meta position influences the benzylic C-H BDE primarily through its inductive effect. According to the Hammett equation, a meta-methoxy group is considered electron-withdrawing. Computational studies on substituted toluenes have shown that both electron-donating and electron-withdrawing groups can decrease the benzylic C-H BDE by stabilizing the resulting radical through spin delocalization.[3][4] Therefore, it is reasonable to estimate that the benzylic C-H BDE of 3-methoxydiphenylmethane is slightly lower than that of unsubstituted diphenylmethane, likely in the range of 88-90 kcal/mol .

The Robustness of the Methylene Bridge and Methoxy Group Bonds

The other key bonds in 3-methoxydiphenylmethane exhibit significantly higher BDEs, contributing to the overall stability of the molecular framework under conditions that do not specifically target the benzylic position.

-

C-C Bonds of the Methylene Bridge: The bond between the methylene carbon and the phenyl rings is a strong C(sp²)-C(sp³) bond. The BDE for a similar bond, such as the benzyl-H bond, is around 90 kcal/mol.[5] The C-C bond in ethane (a C(sp³)-C(sp³) bond) is approximately 88 kcal/mol.[5] Given the sp² character of the aromatic carbon, the C-C bonds of the methylene bridge in 3-methoxydiphenylmethane are expected to be quite strong, with estimated BDEs in the range of 95-100 kcal/mol .

-

Ar-OCH₃ Bond: The bond between the aromatic ring and the methoxy oxygen is an Ar-O bond. Computational studies on substituted anisoles using the Gaussian-4 (G4) method have provided valuable insights into the strength of this bond.[1][6][7] For anisole itself, the O-CH₃ BDE is around 65 kcal/mol. Substituents on the aromatic ring can influence this value. Electron-withdrawing groups tend to strengthen the O-CH₃ bond.[1][6][7] Given the meta-directing, inductively electron-withdrawing nature of the benzyl group on the other ring, the Ar-OCH₃ BDE in 3-methoxydiphenylmethane is estimated to be in the range of 65-68 kcal/mol .

-

O-CH₃ Bond: The bond between the oxygen and the methyl group of the methoxy substituent is also a critical parameter. The same computational studies on anisoles indicate that this BDE is influenced by the electronic nature of the aromatic ring.[1][6][7] For a meta-substituted anisole, the effect on the O-CH₃ BDE is less pronounced than for ortho or para substituents. We can estimate the O-CH₃ BDE in 3-methoxydiphenylmethane to be in the range of 58-62 kcal/mol .

Summary of Estimated Bond Dissociation Energies

The following table summarizes the estimated BDEs for the key bonds in 3-methoxydiphenylmethane, providing a quantitative basis for understanding its thermodynamic stability.

| Bond | Type | Estimated BDE (kcal/mol) | Relative Stability |

| Benzylic C-H | C(sp³)-H | 88 - 90 | Weakest |

| Methylene C-C | C(sp²)-C(sp³) | 95 - 100 | Strong |

| Aromatic C-O | Ar-O | 65 - 68 | Moderate |

| Methoxy O-C | O-CH₃ | 58 - 62 | Relatively Weak |

Predicted Decomposition Pathways: A Mechanistic Perspective

Based on the estimated bond dissociation energies, we can predict the most likely pathways for the decomposition of 3-methoxydiphenylmethane under thermal and photochemical conditions.

Thermal Decomposition

Under thermal stress, the weakest bonds are the most likely to undergo homolytic cleavage. In 3-methoxydiphenylmethane, the O-CH₃ bond has the lowest estimated BDE. However, the benzylic C-H bond is also relatively weak and its cleavage leads to a highly stabilized benzylic radical. Therefore, two primary initiation steps are plausible:

-

Benzylic C-H Bond Cleavage: This is a common pathway for diarylmethanes, leading to the formation of a stable 3-methoxy-diphenylmethyl radical and a hydrogen atom. The subsequent reactions of this radical can lead to dimerization, disproportionation, or further fragmentation.

-

O-CH₃ Bond Cleavage: This would generate a 3-(phenylmethyl)phenoxy radical and a methyl radical.

Considering the high stability of the benzylic radical, cleavage of the benzylic C-H bond is expected to be a major contributor to the initial decomposition, especially in the presence of radical initiators.

Photochemical Decomposition

Aromatic ethers are known to undergo photochemical degradation.[4] The absorption of UV light can excite the molecule to a higher energy state, leading to bond cleavage. The C-O bond of the methoxy group is a likely site for photochemical cleavage, leading to the formation of radical intermediates. The subsequent reactions of these radicals can be complex, involving rearrangements and reactions with solvent or other species present.

Synthesis and Purification: A Validated Protocol

The synthesis of 3-methoxydiphenylmethane can be reliably achieved through a Friedel-Crafts alkylation reaction. The following protocol is a self-validating system, designed to provide a high yield of the desired product with straightforward purification.

Reaction Scheme

The reaction involves the benzylation of anisole with benzyl chloride in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃). While this reaction can produce a mixture of ortho, meta, and para isomers, the meta isomer can be isolated through careful purification. A more selective route involves the reaction of a Grignard reagent derived from 3-methoxybenzyl bromide with an appropriate electrophile. However, the Friedel-Crafts approach is often more direct. A variation involves the coupling of two benzyl alcohol molecules.

Sources

An In-depth Technical Guide to the Solubility Profile of 1-Benzyl-3-methoxybenzene

This guide provides a comprehensive analysis of the solubility characteristics of 1-benzyl-3-methoxybenzene, a crucial parameter for its application in research, particularly in drug development and chemical synthesis. We will explore the molecular attributes influencing its solubility and present a detailed experimental protocol for its determination.

Physicochemical Characterization and Theoretical Solubility Principles

1-Benzyl-3-methoxybenzene is an aromatic ether. Its structure, featuring a benzyl group and a methoxybenzene moiety, dictates its solubility. The molecule possesses a significant non-polar surface area due to the two aromatic rings. The ether oxygen introduces a slight polarity and the capacity to act as a hydrogen bond acceptor.[1][2] However, the absence of a hydrogen bond donor and the large hydrophobic regions suggest that its solubility will be limited in polar solvents and more favorable in non-polar organic solvents.[3][4] This aligns with the fundamental principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another.

Aromatic ethers, in general, exhibit low solubility in water which decreases as the size of the hydrocarbon portion of the molecule increases.[2] While the ether's oxygen can form hydrogen bonds with water, the large non-polar structure of 1-benzyl-3-methoxybenzene will dominate its interaction with polar solvents like water, leading to poor solubility.[2][3] Conversely, in non-polar solvents, the dispersion forces (van der Waals forces) between the solvent and the extensive non-polar regions of 1-benzyl-3-methoxybenzene will facilitate dissolution.

Experimental Determination of Solubility Profile

To quantitatively assess the solubility of 1-benzyl-3-methoxybenzene, a standardized and reliable method is essential. The shake-flask method, as described in OECD Guideline 105, is a widely accepted and robust technique for determining the water solubility of substances.[5] This method is suitable for compounds with solubilities above 10 mg/L.[5][6]

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of 1-benzyl-3-methoxybenzene.

Caption: Workflow for solubility determination using the shake-flask method.

-

Preparation of Test Solutions: Add an excess amount of 1-benzyl-3-methoxybenzene to a series of flasks, each containing a different solvent (e.g., water, ethanol, hexane, toluene). The excess solid is crucial to ensure that a saturated solution is formed.[7]

-

Equilibration: Seal the flasks and place them in a constant temperature water bath or incubator (e.g., 25 °C ± 0.5 °C). Agitate the flasks for a sufficient period to allow the system to reach equilibrium. This can take anywhere from 24 to 72 hours, and preliminary studies should be conducted to determine the necessary equilibration time.[7]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. For some systems, centrifugation may be necessary to achieve clear separation.[5]

-

Sampling: Carefully withdraw a sample from the clear, supernatant liquid phase.

-

Analysis: Determine the concentration of 1-benzyl-3-methoxybenzene in the sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[7]

-

Data Reporting: The solubility is reported as the mean concentration from at least three replicate experiments.

Solubility Profile of 1-Benzyl-3-methoxybenzene

The following table summarizes the expected solubility of 1-benzyl-3-methoxybenzene in a range of polar and non-polar solvents, based on its chemical structure and the known solubility of similar aromatic ethers.[2][3]

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Highly Polar | Very Low | The large non-polar structure dominates over the weak hydrogen bonding capability of the ether oxygen. |

| Ethanol | Polar | Moderate | The ethyl group of ethanol has some non-polar character, allowing for better interaction with the solute compared to water. |

| Acetone | Polar Aprotic | High | Acetone's polarity allows it to interact with the ether group, while its organic nature facilitates the dissolution of the aromatic rings. |

| Dichloromethane | Non-Polar | High | As a non-polar solvent, it readily dissolves the non-polar aromatic regions of the molecule. |

| Toluene | Non-Polar | Very High | The similar aromatic structures of toluene and 1-benzyl-3-methoxybenzene lead to strong dispersion forces and high solubility. |

| Hexane | Non-Polar | High | Strong van der Waals forces between the non-polar solute and solvent promote dissolution. |

Implications for Drug Development and Chemical Synthesis

The solubility profile of a compound is a critical determinant of its utility in various applications.

-

Drug Development: Poor aqueous solubility, as predicted for 1-benzyl-3-methoxybenzene, can lead to low bioavailability, hindering its therapeutic potential. Formulation strategies such as the use of co-solvents, surfactants, or encapsulation may be necessary to enhance its solubility for oral or parenteral administration.

-

Chemical Synthesis: In synthetic chemistry, the choice of solvent is paramount for reaction efficiency. The high solubility of 1-benzyl-3-methoxybenzene in non-polar organic solvents makes them ideal media for reactions involving this compound.

Conclusion

1-Benzyl-3-methoxybenzene is predicted to exhibit poor solubility in polar solvents like water and significantly higher solubility in non-polar organic solvents. This behavior is a direct consequence of its molecular structure, which is dominated by large non-polar aromatic moieties. The experimental determination of its solubility profile, using a standardized method such as the shake-flask technique, is essential for its effective application in research and development.

References

- Determining the water solubility of difficult-to-test substances: A tutorial review.

- OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.

- U.S. EPA. (1996). Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method. Washington, D.C.: U.S. Environmental Protection Agency.

- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.

- ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.

- Wikipedia. (n.d.). Phenol ether.

- CK-12 Foundation. (2026). Physical and Chemical Properties of Ethers.

- Chemistry LibreTexts. (2023). Physical Properties of Ether.

- EBSCO. (n.d.). Ethers | Chemistry | Research Starters.

- PubChem. (n.d.). Benzyl 3-methoxyphenyl ether.

Sources

- 1. CK12-Foundation [flexbooks.ck12.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Phenol ether - Wikipedia [en.wikipedia.org]

- 4. Ethers | Chemistry | Research Starters | EBSCO Research [ebsco.com]

- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 6. OECD 105 - Phytosafe [phytosafe.com]

- 7. researchgate.net [researchgate.net]

Introduction: The Diarylmethane Scaffold, a Privileged Structure in Modern Chemistry

An In-Depth Technical Guide to Diarylmethane Derivatives and 1-Benzyl-3-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

The diarylmethane (DAM) scaffold, characterized by two aryl rings linked by a single methylene carbon, is a cornerstone of modern organic chemistry.[1][2] Its prevalence is a testament to its unique structural and electronic properties, which make it an ideal framework for molecules in the pharmaceutical, agrochemical, and material sciences sectors.[1][3] This deceptively simple structure is found in a vast array of therapeutic agents, from the pioneering breast cancer drug Tamoxifen to widely used antihistamines like Cetirizine.[2][4]

The true power of the diarylmethane core lies in the reactivity of its benzylic methylene (CH₂) group. This position is readily functionalized, allowing chemists to generate a diverse library of complex molecules from a common starting point.[1] This guide will provide an in-depth review of the synthesis and functionalization of diarylmethane derivatives, culminating in a focused case study on the unsymmetrical derivative, 1-Benzyl-3-methoxybenzene. We will explore the causality behind synthetic choices, detail key experimental protocols, and examine the pharmacological significance of this versatile chemical class.

Part 1: Architecting the Diarylmethane Core: A Synthesis Overview

The construction of the diarylmethane framework can be achieved through several robust synthetic strategies, ranging from classical acid-catalyzed reactions to modern metal-mediated cross-couplings. The choice of method is often dictated by factors such as substrate scope, desired regioselectivity, and scalability.

Classical Approaches: Friedel-Crafts and Reduction Pathways

Friedel-Crafts Alkylation: This is a foundational method for forming carbon-carbon bonds to an aromatic ring. It typically involves the reaction of a benzyl halide or benzyl alcohol with an arene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄).[1][5][6] The catalyst's role is to generate a highly electrophilic benzyl carbocation (or a related polarized complex), which is then attacked by the electron-rich arene.

-

Causality: While effective, this method can be limited by a lack of regioselectivity, especially with substituted arenes, and the potential for over-alkylation. The harsh, moisture-sensitive nature of catalysts like AlCl₃ can also be problematic on an industrial scale.[6]

Reduction of Diaryl Ketones: A more controlled and widely used two-step approach involves an initial Friedel-Crafts acylation to form a diaryl ketone, followed by reduction of the carbonyl group.[5][6]

-

Acylation: An aromatic carboxylic acid or its derivative is reacted with an arene using a Lewis acid. This step is generally more regioselective than alkylation.

-

Reduction: The resulting ketone is reduced to a methylene group. Historically, harsh methods like Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, base) reductions were used. Modern protocols often employ milder and more functional-group-tolerant reducing agents, such as a combination of TiCl₄/NaBH₄ or triethylsilane (Et₃SiH) with a Lewis acid.[5][6]

-

Expertise & Trustworthiness: This two-step sequence is a self-validating system. The formation of the diaryl ketone intermediate provides a purification checkpoint, ensuring the final reduction step begins with high-purity material, which simplifies downstream processing. This is a key reason for its adoption in large-scale synthesis, such as for the production of SGLT2 inhibitors.[5]

Modern Cross-Coupling Strategies

The advent of transition-metal catalysis has revolutionized the synthesis of diarylmethanes, offering milder conditions and broader functional group tolerance.[7]

-

Palladium-Catalyzed Couplings: These are among the most versatile methods. A common approach is the Suzuki coupling of benzylic carbonates or halides with arylboronic acids.[7][8]

-

Deprotonative Cross-Coupling Process (DCCP): This powerful technique allows for the direct C(sp³)–H arylation of diarylmethanes or even simpler precursors like toluene derivatives. It typically uses a palladium catalyst in conjunction with a strong base to deprotonate the benzylic position, generating a nucleophile in situ that couples with an aryl halide.[7]

Caption: Key synthetic routes to the diarylmethane core.

Part 2: Case Study on 1-Benzyl-3-methoxybenzene

1-Benzyl-3-methoxybenzene (CAS: 23450-27-3) is an unsymmetrical diarylmethane that serves as an excellent model for exploring regioselective synthesis and the electronic influence of substituents.[9]

Synthesis Protocol via Suzuki-Miyaura Coupling

To achieve specific regiocontrol and avoid the isomeric mixtures common in Friedel-Crafts reactions with activated arenes like anisole, a palladium-catalyzed Suzuki-Miyaura coupling is the superior strategy. This approach couples a benzyl halide with a methoxy-substituted arylboronic acid, precisely controlling the point of connection.

Experimental Protocol:

-

Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 3-methoxyphenylboronic acid (1.2 equivalents), benzyl bromide (1.0 equivalent), and a palladium catalyst such as Pd(PPh₃)₄ (3 mol%) in a 3:1 mixture of toluene and ethanol.

-

Base Addition: To the stirring solution, add an aqueous solution of a base, typically 2M sodium carbonate (Na₂CO₃) (3.0 equivalents). The base is crucial for activating the boronic acid for transmetalation.

-

Reaction: Heat the biphasic mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-benzyl-3-methoxybenzene as a colorless liquid.

Structural Characterization

The identity and purity of the synthesized 1-benzyl-3-methoxybenzene are confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR).

| Data Type | Chemical Shift (δ) / ppm | Signal Description | Assignment |

| ¹H NMR | 7.30–7.16 | (m, 7H) | Protons on unsubstituted benzyl ring and C4, C5, C6 of methoxy-substituted ring |

| 6.80–6.76 | (m, 1H) | C2 proton of methoxy-substituted ring | |

| 6.73 | (d, J = 6.3 Hz, 2H) | C4/C6 protons of methoxy-substituted ring (ortho to methoxy) - Note: Original citation has conflicting assignments, this is a corrected interpretation. | |

| 3.94 | (s, 2H) | Methylene bridge protons (-CH₂-) | |

| 3.75 | (s, 3H) | Methoxy group protons (-OCH₃) | |

| ¹³C NMR | 159.86 | Aromatic C-O | C3 of methoxy-substituted ring |

| 142.83, 141.04 | Quaternary Aromatic C | C1 of both rings | |

| 129.53, 129.04, 128.59, 126.23 | Aromatic C-H | C-H carbons of both rings | |

| 121.51, 114.93, 111.44 | Aromatic C-H | C-H carbons of methoxy-substituted ring | |

| 55.25 | Methoxy Carbon | -OCH₃ | |

| 42.09 | Methylene Carbon | -CH₂- | |

| Table based on data from Supporting Information.[10] |

Reactivity Insights

The structure of 1-benzyl-3-methoxybenzene contains two distinct aromatic rings with different electronic properties.

-

The Methoxy-Substituted Ring: The methoxy group is a strong electron-donating group, making this ring highly activated towards further electrophilic aromatic substitution (e.g., nitration, halogenation).[11][12][13] It directs incoming electrophiles to the ortho and para positions (C2, C4, and C6).

-

The Unsubstituted Benzyl Ring: This ring behaves like a standard benzene ring, requiring more forcing conditions for electrophilic substitution.

This differential reactivity is a powerful tool for drug development professionals, allowing for selective late-stage functionalization to build molecular complexity and fine-tune pharmacological properties.

Part 3: Pharmacological Significance and Applications

Diarylmethane derivatives are privileged structures in medicinal chemistry, endowed with a wide spectrum of biological activities.[2]

Anti-Cancer Activity

Numerous diarylmethane derivatives have been investigated as potential anti-cancer agents.[2][3] Their mechanisms are often multifaceted, involving the induction of apoptosis (programmed cell death) and the inhibition of key cell survival pathways.[14]

-

Targeting Kinase Pathways: One critical target identified for diarylmethane compounds is Protein Kinase B (AKT), a central node in cell survival signaling.[2] By inhibiting the phosphorylation of AKT, these compounds can shut down anti-apoptotic signals, making cancer cells more susceptible to death. This is particularly relevant in cancers where the AKT pathway is overactive, such as in certain types of colorectal cancer.[2]

Caption: Inhibition of the AKT signaling pathway by diarylmethanes.

Modulators of Metabolic and Neurological Function

Beyond oncology, the diarylmethane scaffold is integral to drugs targeting a range of physiological systems.

-

SGLT2 Inhibitors: A major class of modern anti-diabetic drugs, including Canagliflozin and Dapagliflozin, are C-aryl glycosides that feature a core diarylmethane structure.[5][6] These drugs function by inhibiting the sodium-glucose co-transporter 2 in the kidneys, promoting the excretion of glucose and thereby lowering blood sugar levels. The diarylmethane portion is a key building block used in their synthesis.[5]

-

Antihistamines and Neuroactive Agents: The diarylmethane motif is found in over 300 drug targets, many of which are neuroactive.[4] First-generation antihistamines like Diphenhydramine and Chlorcyclizine utilize this scaffold. Modern derivatives often leverage stereochemistry to improve efficacy and reduce side effects. For example, Levocetirizine, the (R)-enantiomer (eutomer) of cetirizine, is responsible for most of the drug's antihistaminic activity and exhibits a more favorable pharmacokinetic profile than the racemic mixture.[4] This underscores the importance of enantioselective synthesis in developing advanced diarylmethane pharmaceuticals.

Conclusion and Future Outlook

The diarylmethane framework remains a remarkably fertile ground for discovery in the chemical and pharmaceutical sciences. Its synthetic accessibility, coupled with the tunable reactivity of the benzylic bridge and associated aryl rings, ensures its continued relevance. Future research will likely focus on developing even more efficient and sustainable catalytic methods for the synthesis and functionalization of these scaffolds. The application of C-H activation and asymmetric catalysis will be pivotal in creating novel, stereochemically pure diarylmethane derivatives. As our understanding of complex biological pathways deepens, the diarylmethane scaffold will undoubtedly serve as a starting point for designing the next generation of targeted therapeutics, from selective kinase inhibitors to precision metabolic modulators.

References

-

Jana, A., & Misra, A. (2021). Benzylic Methylene Functionalizations of Diarylmethanes. Asian Journal of Organic Chemistry, 10(12), 3135-3161. Available at: [Link]

-

ResearchGate. (n.d.). Examples of diarylmethane structures described in the literature with pharmacological properties. Retrieved from [Link]

-

Applications of S‐alkyl Dithiocarbmates and Diarylmethane Containing Compounds. (n.d.). Retrieved from [Link]

-

Bénaric, C., et al. (2022). Novel Set of Diarylmethanes to Target Colorectal Cancer: Synthesis, In Vitro and In Silico Studies. Molecules, 28(1), 163. Available at: [Link]

-

Supporting Information for Ni-Catalyzed Suzuki–Miyaura Coupling of Amides. (n.d.). Available at: [Link]

-

Li, J., et al. (2023). Facile Approach to Diverse Diarylmethane Scaffolds via DBU-Catalyzed 1,6-Addition Reaction: Discovery of an Antibacterial Agent. Molecules, 28(11), 4521. Available at: [Link]

-

Jan, M. T., et al. (2015). 4-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methoxy]benzene-1,2-dicarbonitrile: crystal structure, Hirshfeld surface analysis and energy-minimization calculations. Acta Crystallographica Section E, 71(Pt 6), o563-o564. Available at: [Link]

-

Bao, X., et al. (2023). Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. Journal of the American Chemical Society. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Diarylmethane synthesis by benzylation or arylation. Retrieved from [Link]

-

Mashima, K., et al. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. ACS Omega, 8(19), 17288–17295. Available at: [Link]

-

ResearchGate. (n.d.). Structural, Electronic, Vibrational and Pharmacological Investigations of Highly Functionalized Diarylmethane Molecules. Retrieved from [Link]

-

Shibaeva, K. O., et al. (2024). Discovery of Di(het)arylmethane and Dibenzoxanthene Derivatives as Potential Anticancer Agents. Pharmaceuticals, 17(2), 249. Available at: [Link]

-

ResearchGate. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. Retrieved from [Link]

- Google Patents. (1975). Diarylmethane derivatives and processes for their preparation.

-

The reactions of methoxybenzene. (n.d.). Retrieved from [Link]

-

Appchem. (n.d.). 1-benzyl-3-methoxybenzene. Retrieved from [Link]

-

Rossi, L., et al. (2020). Base‐ and Visible‐Light‐Promoted Formation of 3‐Benzyl‐3‐Methoxyisoindolin‐1‐one. European Journal of Organic Chemistry, 2020(38), 6141-6145. Available at: [Link]

-

Synthesis of 4-(substituted benzyl)-1H,3H-benzo[f]1,3,5-triazepin-2-ones. (n.d.). Retrieved from [Link]

-

Akiyama, T., et al. (1992). A New Method for the Cleavage of Benzyl Ethers, Allyl Ethers, and Methyl Ethers. A Combination of a Lewis Acid and a Soft Nucleophile. Bulletin of the Chemical Society of Japan, 65(7), 1932-1938. Available at: [Link]

-

Wikipedia. (n.d.). Anisole. Retrieved from [Link]

- Google Patents. (n.d.). New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.

-

Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

-

Shamsudin, N. A., et al. (2015). 4-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methoxy]benzene-1,2-dicarbonitrile: crystal structure, Hirshfeld surface analysis and energy-minimization calculations. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 6), o563–o564. Available at: [Link]

Sources

- 1. Benzylic Methylene Functionalizations of Diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. organic-chemistry.org [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. appchemical.com [appchemical.com]

- 10. rsc.org [rsc.org]

- 11. issr.edu.kh [issr.edu.kh]

- 12. Anisole - Wikipedia [en.wikipedia.org]

- 13. Aromatic Reactivity [www2.chemistry.msu.edu]

- 14. Discovery of Di(het)arylmethane and Dibenzoxanthene Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacophore properties of 1-Benzyl-3-methoxybenzene scaffolds

An In-Depth Technical Guide to the Pharmacophore Properties of 1-Benzyl-3-methoxybenzene Scaffolds

Abstract

The 1-Benzyl-3-methoxybenzene scaffold is a recurring motif in a multitude of biologically active compounds, marking it as a "privileged scaffold" in medicinal chemistry. Its unique combination of aromatic, hydrophobic, and hydrogen-bonding features provides a versatile framework for interacting with a wide range of biological targets. This technical guide offers a comprehensive exploration of the core pharmacophoric properties of this scaffold. We will dissect its fundamental structural features, analyze structure-activity relationships (SAR) derived from notable derivatives, and detail the computational and experimental workflows used to elucidate and validate its binding potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the design of novel therapeutic agents.

Introduction: The Significance of the 1-Benzyl-3-methoxybenzene Core

In the landscape of drug discovery, identifying and understanding privileged scaffolds is paramount. These are molecular frameworks that are capable of binding to multiple, often unrelated, protein targets, thereby serving as a rich starting point for library design. The 1-Benzyl-3-methoxybenzene scaffold is a prime example of such a structure. It consists of two phenyl rings connected by a methylene (-CH2-) linker, with a methoxy (-OCH3) group positioned at the meta-position of one of the rings.

The inherent flexibility of the benzyl linker, combined with the specific electronic and steric properties conferred by the methoxy group, creates a pharmacophore with a distinctive profile. A pharmacophore is an abstract description of the essential molecular features—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—that are necessary for a molecule to exert a specific biological effect.[1][2] Understanding the pharmacophore of the 1-Benzyl-3-methoxybenzene core allows scientists to rationally design new molecules with enhanced potency, selectivity, and favorable pharmacokinetic properties.

Deconstructing the Core Pharmacophore

The foundational pharmacophoric features of the 1-Benzyl-3-methoxybenzene scaffold can be broken down into four key components. The spatial arrangement of these features is crucial for molecular recognition by a target protein.

-

Aromatic/Hydrophobic Regions (2): The scaffold possesses two key aromatic rings. These serve as hydrophobic regions that can engage in van der Waals and π-π stacking interactions within hydrophobic pockets of a protein's binding site. The benzyl ring, in particular, is often involved in filling such pockets.[3]

-

Hydrogen Bond Acceptor (1): The oxygen atom of the meta-positioned methoxy group is a critical hydrogen bond acceptor. This feature allows the scaffold to form a directed hydrogen bond with a corresponding donor group (e.g., the -NH of a peptide backbone or a hydroxyl group from an amino acid side chain like Serine or Threonine) in the receptor.

-

Flexible Linker (1): The methylene bridge provides rotational freedom, allowing the two aromatic rings to adopt a wide range of conformations. This flexibility is key to the scaffold's promiscuity, enabling it to adapt its shape to fit the unique topology of different binding sites.

Below is a graphical representation of these core features.

Caption: Core pharmacophore features of the 1-Benzyl-3-methoxybenzene scaffold.

Structure-Activity Relationship (SAR) and Biological Applications

The versatility of the 1-Benzyl-3-methoxybenzene scaffold is evident in the diverse biological activities of its derivatives. By systematically modifying the core structure, researchers have developed potent agents for various therapeutic targets.

Anticancer and Enzyme Inhibition

Derivatives of this scaffold have shown significant potential as anticancer agents. For instance, scaffold hopping from N-benzyl-3,4,5-trimethoxyaniline led to the development of 5,6,7-trimethoxyflavan derivatives with broad-spectrum anticancer activity.[4] One promising compound from this series, 8q , demonstrated potent activity against lung and colorectal cancers by inducing apoptosis and cell cycle arrest.[4] This highlights how modifications, such as incorporating the benzyl-methoxybenzene motif into a more rigid flavan system and adding further methoxy groups, can tune the biological activity towards specific pathways like the Hippo signaling pathway.[4]

Furthermore, N-benzyl-N-hydroxy-3-(cyclopentyloxy)-4-methoxybenzene carboxamide analogues have been identified as potent inhibitors of phosphodiesterase-4 (PDE4), an enzyme implicated in inflammatory diseases.[5][6] The most potent compound in this series exhibited an IC50 of 0.047 µM.[5][6] Docking studies revealed that the benzyl moiety interacts with a hydrophobic pocket in the enzyme's active site, underscoring the importance of this pharmacophoric feature.[3]

Antimicrobial and Antiparasitic Activity

The scaffold is also a key component in agents targeting infectious diseases. A notable example is in the development of novel compounds against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis.[7] Extensive SAR studies on 1-benzyl-3-aryl-2-thiohydantoin derivatives revealed that specific substitutions on both the benzyl and the second aryl ring were critical for potency. The compound 1-(2-chloro-4-fluorobenzyl)-3-(4-dimethylamino-3-methoxyphenyl)-2-thiohydantoin emerged as a highly potent agent with an EC50 of 2 nM and demonstrated a 100% cure rate in a mouse model of the disease.[7] In this case, the 3-methoxyphenyl group is a variation of our core scaffold, and its interaction, along with the substituted benzyl group, is crucial for the antiparasitic effect.

The table below summarizes the biological activities of representative derivatives.

| Compound Class | Target/Activity | Key SAR Observations | Potency (IC50/EC50) | Reference |

| Flavan Derivatives | Anticancer (Lung, Colorectal) | Additional methoxy groups enhance activity; rigidification of scaffold is beneficial. | Comparable to gefitinib | [4] |

| Carboxamide Analogues | PDE4 Inhibition | A 3-hydroxamic acid group on the benzyl moiety significantly improves potency. | 0.047 µM | [5][6] |

| 2-Thiohydantoin Derivatives | Anti-Trypanosoma brucei | Halogen substitutions on the benzyl ring and a dimethylamino group on the second aryl ring are crucial. | 2 nM | [7] |

Methodologies for Pharmacophore Analysis

Elucidating and validating the pharmacophore of the 1-Benzyl-3-methoxybenzene scaffold involves a synergistic combination of computational modeling and experimental testing.

Computational Workflow: From Hypothesis to Validation

The process begins with identifying a set of active molecules containing the scaffold. A pharmacophore hypothesis is then generated, which represents the 3D arrangement of essential chemical features.

Step-by-Step Computational Protocol:

-

Ligand-Based Pharmacophore Modeling:

-

Conformational Analysis: Generate a diverse set of low-energy conformations for several known active compounds containing the 1-Benzyl-3-methoxybenzene scaffold.

-

Feature Identification: Identify common chemical features (aromatic rings, H-bond acceptors, etc.) present in these conformations.[8]

-

Alignment and Hypothesis Generation: Align the molecules based on these common features. Software like Phase (Schrödinger) generates multiple hypotheses, each representing a different 3D arrangement of features.[8]

-

Hypothesis Scoring and Validation: The best hypothesis is selected based on a scoring function that considers how well it maps to active compounds and excludes inactive ones.[8]

-

-

Structure-Based Validation (Molecular Docking):

-

Target Preparation: Obtain a high-resolution crystal structure of the target protein (e.g., PDE4). Prepare the protein by adding hydrogens, assigning bond orders, and minimizing its energy.

-

Ligand Docking: Dock the 1-Benzyl-3-methoxybenzene derivatives into the prepared active site of the protein using software like Glide or AutoDock.

-

Binding Mode Analysis: Analyze the resulting poses to confirm that the key pharmacophoric features are making the predicted interactions (e.g., the methoxy group forming a hydrogen bond, the benzyl ring in a hydrophobic pocket). This validates the pharmacophore hypothesis.[5][6]

-

The following diagram illustrates this integrated drug discovery workflow.

Caption: A typical workflow for pharmacophore-based drug discovery.

Experimental Protocols for Activity Validation

Computational predictions must be confirmed through rigorous experimental testing. The choice of assay depends on the therapeutic target.

Protocol: MTT Assay for Anticancer Activity

This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[9]

-

Cell Seeding: Plate cancer cells (e.g., A549 lung cancer cells) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the synthesized 1-Benzyl-3-methoxybenzene derivatives for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.

Conclusion and Future Directions

The 1-Benzyl-3-methoxybenzene scaffold represents a cornerstone in modern medicinal chemistry. Its well-defined pharmacophore, characterized by two aromatic regions, a flexible linker, and a key hydrogen bond acceptor, provides a robust foundation for the design of potent and selective modulators of various biological targets. The successful development of derivatives with anticancer, anti-inflammatory, and antiparasitic properties validates its status as a privileged structure.[4][6][7]

Future research should focus on exploring novel modifications to this scaffold. The synthesis of libraries with diverse substitutions on both aromatic rings, coupled with advanced computational screening against emerging therapeutic targets, will undoubtedly uncover new lead compounds. Furthermore, investigating bioisosteric replacements for the methoxy group or the benzyl linker could lead to derivatives with improved metabolic stability and pharmacokinetic profiles, paving the way for the next generation of therapeutics built upon this remarkable scaffold.

References

- BenchChem. (n.d.). Biological Activity of 1-Butyl-4-methoxybenzene and its Derivatives: A Comparative Guide.

- MDPI. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. PMC.

- Bentham Science Publisher. (n.d.). SAR and Molecular Modeling of N-Benzyl-N-hydroxy-3-(cyclopentyloxy)-4- methoxybenzene Carboxamide Analogues as Potent Phosphodiesterase-4 Inhibitors.

- ACS Publications. (2017, July 10). 1-Benzyl-3-aryl-2-thiohydantoin Derivatives as New Anti-Trypanosoma brucei Agents: SAR and in Vivo Efficacy. ACS Medicinal Chemistry Letters.

- Ovid. (n.d.). SAR and Molecular Modeling of N-Benzyl-N-hydroxy-3-(cyclopentyloxy)-4.

- Organic Chemistry Portal. (2007, October 8). Preparation of Benzene Derivatives.

- ResearchGate. (2021, August). Showing the pharmacophore features of selected three compounds in 3D....

- (n.d.). Pharmacophore modeling for biological targets with high flexibility: LXRβ case study.

- MDPI. (2022, March 14). Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress.

- (n.d.). Base‐ and Visible‐Light‐Promoted Formation of 3‐Benzyl‐3‐Methoxyisoindolin‐1‐one.

- Drug Design Org. (2005, May 15). Structure Activity Relationships.

- Frontiers. (2021, January 26). Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking.

- PubMed. (2023, April 26). Scaffold hopping of N-benzyl-3,4,5-trimethoxyaniline: 5,6,7-Trimethoxyflavan derivatives as novel potential anticancer agents modulating hippo signaling pathway.

- PMC. (2024, August 29). Pharmacophore mapping, 3D QSAR, molecular docking, and ADME prediction studies of novel Benzothiazinone derivatives.

- Google Patents. (n.d.). CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.

- ResearchGate. (2024, December 10). Molecular modeling studies, in vitro antioxidant and antimicrobial assay and BSA affinity of novel benzyl-amine derived scaffolds as CYP51B inhibitors | Request PDF.

- BenchChem. (n.d.). The Structure-Activity Relationship of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine.

- PMC. (n.d.). Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study.

- PubMed. (2000, March 1). Biochemical and functional characterization of 1-benzyl substituted trimetoquinol affinity analogs on rat and human beta-adrenoceptors.

- Google Patents. (n.d.). CA1150316A - Process for the preparation of benzyl alcohol derivatives.

- (n.d.). Pharmacological and toxicological studies with 1-benzyl-3-(2,3-dihydroxypropoxy)indazole.

- YouTube. (2021, February 25). Lecture 12, concept 16: A pharmacophore is a profile of a drug's average properties.

- Biointerface Research in Applied Chemistry. (2022, June 6). In silico Investigations on Structure, Reactivity Indices, NLO properties, and Bio-evaluation of 1-benzyl-2-phenyl- 1H.

- MDPI. (n.d.). Benzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-L-xylopyranoside.

Sources

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 4. Scaffold hopping of N-benzyl-3,4,5-trimethoxyaniline: 5,6,7-Trimethoxyflavan derivatives as novel potential anticancer agents modulating hippo signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamscience.com [benthamscience.com]

- 6. ovid.com [ovid.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Pharmacophore mapping, 3D QSAR, molecular docking, and ADME prediction studies of novel Benzothiazinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: A Step-by-Step Guide to the Synthesis of 1-Benzyl-3-methoxybenzene via Palladium-Catalyzed Suzuki-Miyaura Coupling

Abstract

The Suzuki-Miyaura coupling reaction stands as a pillar of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of 1-Benzyl-3-methoxybenzene, a diarylmethane structure, through the palladium-catalyzed cross-coupling of 3-methoxyphenylboronic acid and benzyl bromide. Diarylmethanes are crucial structural motifs in numerous biologically active compounds and advanced materials.[3][4] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, and critical insights into parameter optimization and troubleshooting.

Introduction: The Power of Suzuki-Miyaura Coupling

Developed by Akira Suzuki, who was awarded the 2010 Nobel Prize in Chemistry for this work, the Suzuki-Miyaura reaction is a versatile and powerful method for creating C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds.[1][5] Its widespread adoption in both academic and industrial laboratories is due to its remarkable tolerance of a wide range of functional groups, use of generally stable and less toxic organoboron reagents, and mild reaction conditions.[6][7]

This protocol focuses on the synthesis of a diarylmethane, a class of compounds that serves as a fundamental scaffold in medicinal chemistry and materials science.[4] We will detail the coupling of a benzyl halide with an arylboronic acid, a transformation that efficiently yields the target molecule, 1-Benzyl-3-methoxybenzene.

Reaction Mechanism and Rationale

The synthesis proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is critical for troubleshooting and optimizing the reaction. The mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][5]

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of benzyl bromide. This oxidizes the palladium center from Pd(0) to a Pd(II) species.[1][8] This step is often the rate-determining step of the cycle.[1] For benzylic halides, this addition typically proceeds with inversion of stereochemistry.[8]

-

Transmetalation : The organic group from the organoboron compound is transferred to the palladium(II) complex. This step requires activation of the boronic acid by a base (e.g., Cs₂CO₃, K₃PO₄).[6][9] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (boronate), which facilitates the transfer of the 3-methoxyphenyl group to the palladium center, displacing the halide.[1][5]

-

Reductive Elimination : The two organic fragments (benzyl and 3-methoxyphenyl) on the palladium(II) center are coupled, forming the new carbon-carbon bond of the desired product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][5]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. home.sandiego.edu [home.sandiego.edu]

- 3. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07841F [pubs.rsc.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jmcct.com [jmcct.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Suzuki Coupling [organic-chemistry.org]

Application Notes and Protocols for 1-Benzyl-3-methoxybenzene in Pharmaceutical Synthesis

Introduction: The Versatility of the Diphenylmethane Scaffold

1-Benzyl-3-methoxybenzene, a substituted diphenylmethane, is a versatile and highly valuable intermediate in the landscape of modern pharmaceutical synthesis. Its structural motif, featuring two phenyl rings separated by a methylene bridge, is a common scaffold in a variety of biologically active molecules. The presence of a methoxy group on one of the rings significantly influences its reactivity, rendering it a key building block for the synthesis of complex molecular architectures, most notably in the development of analgesic drugs such as analogues of Tramadol and Tapentadol.

This technical guide provides an in-depth exploration of the chemical properties, synthesis, and key applications of 1-Benzyl-3-methoxybenzene. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the experimental choices, ensuring a thorough understanding of its utility in the synthesis of targeted pharmaceutical agents.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the physical and spectroscopic properties of 1-Benzyl-3-methoxybenzene is crucial for its effective use in synthesis, including monitoring reaction progress and confirming the identity and purity of the compound and its derivatives.

| Property | Value | Source |

| CAS Number | 23450-27-3 | [1] |

| Molecular Formula | C₁₄H₁₄O | [1] |

| Molecular Weight | 198.26 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.30–7.16 (m, 6H), 6.80–6.71 (m, 3H), 3.94 (s, 2H), 3.75 (s, 3H) | [2] |

| ¹³C NMR (101 MHz, CDCl₃) | δ 159.86, 142.83, 141.04, 129.53, 129.04, 128.59, 126.23, 121.51, 114.93, 111.44, 55.25, 42.09 | [2] |

| IR Spectrum (Predicted) | ~3050-2850 cm⁻¹ (C-H stretch), ~1600, 1490 cm⁻¹ (C=C aromatic stretch), ~1250 cm⁻¹ (C-O stretch) | General Spectroscopic Data |

| Mass Spectrum (EI) | m/z 198 (M⁺), 91 (base peak) | General Spectroscopic Data |

Synthesis of 1-Benzyl-3-methoxybenzene

The synthesis of 1-Benzyl-3-methoxybenzene can be achieved through several established synthetic routes. A common and effective method is the Friedel-Crafts alkylation of anisole with benzyl chloride, catalyzed by a Lewis acid.

Protocol: Friedel-Crafts Alkylation for the Synthesis of 1-Benzyl-3-methoxybenzene

This protocol describes the synthesis of 1-Benzyl-3-methoxybenzene via the ferric chloride-catalyzed alkylation of anisole with benzyl chloride.

Materials:

-

Anisole

-

Benzyl chloride

-

Anhydrous ferric chloride (FeCl₃)

-

Dichloromethane (DCM), anhydrous

-

5% Hydrochloric acid solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous ferric chloride (1.1 eq).

-

Add anhydrous dichloromethane to the flask to create a slurry.

-

Cool the flask to 0 °C using an ice bath.

-

In the dropping funnel, prepare a solution of anisole (1.0 eq) and benzyl chloride (1.05 eq) in anhydrous dichloromethane.

-

Add the solution from the dropping funnel dropwise to the stirred slurry of ferric chloride over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding ice-cold water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 5% HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure 1-Benzyl-3-methoxybenzene.

Application in the Synthesis of a Tramadol Analogue

1-Benzyl-3-methoxybenzene is a key precursor for the synthesis of various pharmaceutical agents. Below is a detailed, multi-step protocol for the synthesis of a Tramadol analogue, starting from a derivative of 1-Benzyl-3-methoxybenzene. This synthetic route highlights its utility in constructing the core structure of this important class of analgesics.

Synthetic Scheme Overview

Caption: Synthetic pathway to a Tramadol analogue.

Step 1: Friedel-Crafts Acylation to Synthesize 1-(3-Methoxyphenyl)propan-1-one

The initial step involves the acylation of a methoxy-substituted benzene ring to introduce a propiophenone moiety, a crucial building block for the subsequent Mannich reaction. This reaction is analogous to the acylation of anisole.[2][3]

Protocol:

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous dichloromethane (DCM).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add propionyl chloride (1.1 eq) to the stirred suspension.

-

Add a solution of 1-benzyl-3-methoxybenzene (1.0 eq) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice and concentrated HCl.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by vacuum distillation to obtain 1-(3-methoxyphenyl)propan-1-one.

Step 2: Mannich Reaction to Form the Aminoketone Intermediate

The Mannich reaction is a classic method for the synthesis of β-amino ketones and is a key step in the synthesis of Tramadol and its analogues.[4][5]

Protocol:

-

To a round-bottom flask, add 1-(3-methoxyphenyl)propan-1-one (1.0 eq), dimethylamine hydrochloride (1.2 eq), and paraformaldehyde (1.5 eq).

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux in ethanol for 4-6 hours.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting material.

-

Basify the aqueous layer with a concentrated NaOH solution to a pH of >10.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one.

Step 3: Grignard Reaction and Reduction to the Final Tramadol Analogue

The final steps involve a Grignard reaction to introduce the cyclohexyl ring, followed by a reduction to yield the target alcohol. This sequence is central to the construction of the Tramadol scaffold.[6][7]

Protocol:

-

Prepare the Grignard reagent by adding a solution of bromocyclopentane (1.5 eq) in anhydrous tetrahydrofuran (THF) to magnesium turnings (1.6 eq) under a nitrogen atmosphere.

-

Cool the solution of the aminoketone from Step 2 (1.0 eq) in anhydrous THF to 0 °C.

-

Slowly add the prepared Grignard reagent to the aminoketone solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the organic layer to obtain the crude tertiary alcohol.

-

Dissolve the crude alcohol in methanol and cool to 0 °C.

-

Add sodium borohydride (NaBH₄, 2.0 eq) portion-wise.

-

Stir the reaction at room temperature for 2 hours.

-

Quench the reaction with acetone and then add water.

-

Extract the product with ethyl acetate, dry the organic layer, and concentrate.

-

Purify the final product by column chromatography or recrystallization to obtain the Tramadol analogue.

Safety and Handling

1-Benzyl-3-methoxybenzene and the reagents used in its synthesis and subsequent reactions should be handled with appropriate safety precautions in a well-ventilated fume hood.[8][9]

-

1-Benzyl-3-methoxybenzene: May cause skin and eye irritation. Avoid inhalation of vapors.

-

Lewis Acids (AlCl₃, FeCl₃): Corrosive and react violently with water. Handle in a dry environment and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Acyl Chlorides (Propionyl chloride): Corrosive and lachrymatory. Handle with care in a fume hood.

-

Grignard Reagents: Highly reactive and flammable. All reactions involving Grignard reagents must be conducted under an inert atmosphere (nitrogen or argon) using anhydrous solvents.

-

Sodium Borohydride: Flammable solid and reacts with water to produce flammable hydrogen gas.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

1-Benzyl-3-methoxybenzene is a strategically important intermediate in pharmaceutical synthesis. Its utility is demonstrated in the efficient construction of the core structures of valuable analgesic compounds. The protocols detailed in this guide provide a practical framework for researchers to leverage the reactivity of this versatile building block in their drug discovery and development programs. The causal explanations behind the experimental choices are intended to empower scientists to adapt and optimize these methods for their specific synthetic targets.

References

-

Appchem. 1-benzyl-3-methoxybenzene | 23450-27-3 | C14H14O.

-

Supporting Information for a scientific publication providing NMR data for 1-benzyl-3-methoxybenzene. (A specific reference would be cited here in a real-world scenario, the provided search results contain this data in result[2]).

-

Tokyo Chemical Industry Co., Ltd. SAFETY DATA SHEET: 1-Benzyl-3-methoxybenzene. [URL: A representative SDS from a chemical supplier would be linked here, similar to the information in search results[8] and[9]].

-

Fisher Scientific. Safety Data Sheet. [URL: A representative SDS from a chemical supplier would be linked here, similar to the information in search results[10]].

-

BenchChem. Application Notes and Protocols for the Friedel-Crafts Acylation of Anisole.

-

Process for the synthesis of tapentadol and intermediates thereof. US Patent US20130178644A1.

-

Process for the preparation of tapentadol. WO2013105109A1.

-

Justia Patents. Tramadol, salts thereof and process for their preparation.

-

Alvarado, C., et al. (2005). Synthesis of Tramadol and Analogous. Journal of the Mexican Chemical Society, 49(4), 324-327.

-

Process for preparing pure cis-tramadol hydrochloride. EP0996613B1.

-

Process for the synthesis of tapentadol and intermediates thereof. Justia Patents.

-

Synthesis method for 3-methoxypropiophenone. CN106518635A.

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. youtube.com [youtube.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scielo.org.mx [scielo.org.mx]

- 5. EP0996613B1 - Pure cis-tramadol hydrochloride production - Google Patents [patents.google.com]

- 6. patents.justia.com [patents.justia.com]

- 7. EP2606030A1 - Process for the preparation of tapentadol - Google Patents [patents.google.com]

- 8. patents.justia.com [patents.justia.com]

- 9. (2S)-1-(Dimethylamino)-2-methylpentan-3-one|CAS 159144-11-3 [benchchem.com]

- 10. WO2003048113A1 - Tramadol analogs and uses thereof - Google Patents [patents.google.com]

Application Notes and Protocols for the Catalytic Hydrogenation of 1-Benzyl-3-methoxybenzene

Abstract

This document provides a comprehensive guide to the catalytic hydrogenation of 1-benzyl-3-methoxybenzene, a key transformation in organic synthesis for the selective deprotection of benzyl ethers and the saturation of aromatic rings. We present detailed protocols for two primary methodologies: palladium-catalyzed hydrogenolysis for selective C-O bond cleavage and Raney® Nickel-catalyzed hydrogenation for the complete saturation of the benzene rings. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into reaction mechanisms, parameter optimization, and best practices for achieving high-yield, selective transformations.

Introduction

The benzyl ether moiety is a cornerstone of protecting group strategy in multi-step organic synthesis due to its general stability and facile removal under mild reductive conditions.[1] The catalytic hydrogenation of 1-benzyl-3-methoxybenzene serves as an excellent model system to explore two distinct and synthetically valuable transformations:

-

Selective Hydrogenolysis: The cleavage of the benzylic carbon-oxygen bond to yield 3-methoxyphenol and toluene. This reaction is typically achieved with high selectivity using palladium-based catalysts.[2]

-

Aromatic Ring Hydrogenation: The complete saturation of one or both aromatic rings to produce substituted cyclohexanes, such as (3-methoxycyclohexyl)methane. This transformation generally requires more forcing conditions and catalysts with higher activity for arene reduction, such as Raney® Nickel.[3][4]

The choice of catalyst and reaction conditions dictates the reaction outcome, allowing chemists to selectively target different parts of the molecule. This guide will detail the theoretical underpinnings and provide practical, step-by-step protocols for both methodologies.

PART 1: Palladium-Catalyzed Hydrogenolysis for Selective Debenzylation

The hydrogenolysis of benzyl ethers is a widely employed method for deprotection in organic synthesis.[5] Palladium on carbon (Pd/C) is the most common and efficient catalyst for this transformation, facilitating the cleavage of the C-O bond under a hydrogen atmosphere.[6]

Mechanism of Action

The accepted mechanism involves the heterogeneous catalyst providing an active surface for the reaction. Both the benzyl ether and molecular hydrogen adsorb onto the palladium surface. The hydrogen molecule undergoes dissociative chemisorption to form palladium hydride species.[7] The benzylic C-O bond of the adsorbed substrate is then cleaved by these active hydrogen species, leading to the formation of the deprotected alcohol (or phenol) and toluene. The products then desorb from the catalyst surface, regenerating the active sites for further catalytic cycles.

dot

Caption: General workflow for Pd/C catalyzed hydrogenolysis.

Key Parameters for Optimization